(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound that features a combination of nitro, ethoxy, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The formation of the amide bond by reacting the nitro-substituted phenylamine with a suitable acid chloride.
Piperazine Introduction: The incorporation of the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of carboxylic acids.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of nitro and piperazine groups suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The nitro groups may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
- (4-Methoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
- (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperidin-1-yl)methanone
Uniqueness
The uniqueness of This compound lies in its combination of functional groups. The presence of both nitro and ethoxy groups, along with the piperazine ring, provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29N5O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O6/c1-3-38-26-12-9-21(17-25(26)32(36)37)27(33)30-15-13-29(14-16-30)22-10-11-24(31(34)35)23(18-22)28-19(2)20-7-5-4-6-8-20/h4-12,17-19,28H,3,13-16H2,1-2H3 |
InChI Key |
MJLCPBFFGYBPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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